REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.[C:9]1([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:14]=[CH:13][C:12]([CH:15]=O)=[CH:11][CH:10]=1>C1(C)C=CC=CC=1>[C:17]1([C:9]2[CH:10]=[CH:11][C:12]([CH:15]=[N:1][C:2]3[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=3)=[CH:13][CH:14]=2)[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1
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Name
|
|
Quantity
|
0.2 mol
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Type
|
reactant
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Smiles
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NC1=CC=C(C=C1)C
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Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C=O)C1=CC=CC=C1
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Name
|
|
Quantity
|
150 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The required amount of water had been removed after 3 hours
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Duration
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3 h
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Type
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CUSTOM
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Details
|
The solvent was removed on the rotary evaporator
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Type
|
CUSTOM
|
Details
|
the residue was recrystallized with 95% ethanol
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Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=CC=C(C=NC2=CC=C(C=C2)C)C=C1
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |